molecular formula C10H11BrN2O B13054147 (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

Cat. No.: B13054147
M. Wt: 255.11 g/mol
InChI Key: XVJZJNUWFYGDCO-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a nitrile group on a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile typically involves multi-step organic reactions One common method starts with the bromination of 4-methoxybenzene to obtain 3-bromo-4-methoxybenzene This intermediate is then subjected to a nitrile addition reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions to form the desired propanenitrile derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium thiolate (NaSR) or sodium alkoxide (NaOR) in polar aprotic solvents.

Major Products Formed

    Oxidation: 3-Amino-3-(4-methoxyphenyl)propanenitrile-4-carboxylic acid.

    Reduction: 3-Amino-3-(3-bromo-4-methoxyphenyl)propanamine.

    Substitution: 3-Amino-3-(3-alkylthio-4-methoxyphenyl)propanenitrile.

Scientific Research Applications

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile
  • (3S)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile
  • (3S)-3-Amino-3-(3-bromo-4-hydroxyphenyl)propanenitrile

Uniqueness

(3S)-3-Amino-3-(3-bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The combination of the amino, bromine, and methoxy groups provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

(3S)-3-amino-3-(3-bromo-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m0/s1

InChI Key

XVJZJNUWFYGDCO-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC#N)N)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)N)Br

Origin of Product

United States

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